

An In-depth Technical Guide to Methyl 2-methylthiophene-3-carboxylate

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Compound of Interest

Compound Name: Methyl 2-Methylthiophene-3-carboxylate

Cat. No.: B1315535

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CAS Number: 53562-51-9

This technical guide provides a comprehensive overview of **Methyl 2-methylthiophene-3-carboxylate**, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document collates available data on its chemical and physical properties, plausible synthetic routes, spectroscopic characteristics, and its potential applications, with a focus on presenting quantitative data in a structured format and outlining detailed experimental methodologies based on related compounds.

Chemical and Physical Properties

Methyl 2-methylthiophene-3-carboxylate is a pale-yellow to brown liquid. While exhaustive experimental data for this specific compound is not readily available in the public domain, its properties can be estimated based on data from suppliers and analogous compounds.

Property	Value	Source/Reference
Molecular Formula	C ₇ H ₈ O ₂ S	[1][2]
Molecular Weight	156.20 g/mol	[1][2]
Appearance	Pale-yellow to brown liquid	Supplier Data
Purity	95% - 98%	Commercial Suppliers
Boiling Point	202.4°C (Predicted)	[3]
Storage Temperature	2-8°C, Inert atmosphere, Keep in dark place	[3]

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of **Methyl 2-methylthiophene-3-carboxylate** is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be inferred from the documented synthesis of its ethyl ester analog, ethyl 2-methylthiophene-3-carboxylate. The following protocol is an adaptation of that synthesis.

Plausible Synthesis of Methyl 2-methylthiophene-3-carboxylate

This proposed synthesis involves the metalation of 2-methylthiophene followed by carboxylation with methyl chloroformate.

Materials:

- 2-Methylthiophene
- n-Butyllithium (n-BuLi) in hexane
- Tetrahydrofuran (THF), anhydrous
- Methyl chloroformate
- Diethyl ether

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas for inert atmosphere

Experimental Protocol:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
- **Starting Material Addition:** 2-Methylthiophene is dissolved in anhydrous THF and added to the reaction flask. The solution is cooled to -78°C using a dry ice/acetone bath.
- **Metalation:** n-Butyllithium (in hexane) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70°C . The reaction mixture is stirred at this temperature for 1 hour to ensure complete metalation.
- **Carboxylation:** Methyl chloroformate is added dropwise to the reaction mixture at -78°C . The mixture is then allowed to slowly warm to room temperature and stirred overnight.
- **Quenching:** The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- **Extraction:** The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **Methyl 2-methylthiophene-3-carboxylate**.

Note: This is a proposed protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Spectroscopic Data (Analog-Based)

Direct spectroscopic data (NMR, IR, MS) for **Methyl 2-methylthiophene-3-carboxylate** is not available in the searched literature. The following tables present data for structurally similar isomers, which can serve as a reference for the expected spectral characteristics of the target compound.

¹H NMR Data of Related Thiophene Carboxylates

Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity
Methyl thiophene-2-carboxylate	CDCl ₃	7.8 (dd, 1H), 7.5 (dd, 1H), 7.1 (dd, 1H), 3.9 (s, 3H)
Methyl 3-methylthiophene-2-carboxylate	CDCl ₃	7.4 (d, 1H), 6.9 (d, 1H), 3.9 (s, 3H), 2.5 (s, 3H)

¹³C NMR Data of Related Thiophene Carboxylates

Compound	Solvent	Chemical Shift (δ, ppm)
Methyl thiophene-2-carboxylate	CDCl ₃	162.8, 134.1, 133.5, 132.5, 127.8, 52.2
Methyl 3-methylthiophene-2-carboxylate	CDCl ₃	163.5, 145.2, 132.0, 130.9, 126.8, 51.8, 15.9

IR and Mass Spectrometry Data of an Isomer

Spectroscopic Technique	Compound	Key Peaks/Fragments
IR (Neat, cm ⁻¹)	Methyl 3-methylthiophene-2-carboxylate	~1720 (C=O stretch), ~1250 (C-O stretch), various C-H and C=C stretches
Mass Spectrum (m/z)	Methyl 3-methylthiophene-2-carboxylate	156 (M ⁺), 125 (M ⁺ - OCH ₃), 97

Applications in Research and Development

Methyl 2-methylthiophene-3-carboxylate serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research.[2]

Drug Development

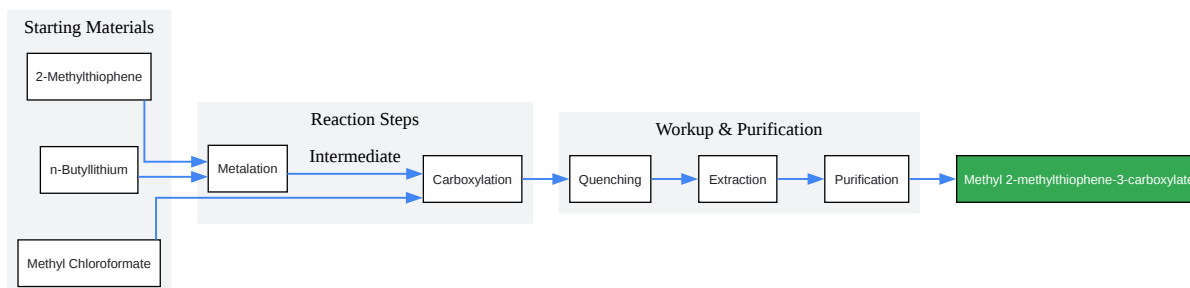
Thiophene-containing molecules are of significant interest in drug discovery due to their diverse pharmacological activities. This compound is a precursor for the synthesis of more complex molecules targeting the central nervous system (CNS), with potential applications in the development of treatments for conditions such as schizophrenia and depression.[2] The thiophene scaffold is a key component in a variety of biologically active compounds.

Agrochemicals

In the agrochemical sector, this molecule is utilized in the design and synthesis of novel pesticides and herbicides. The aromatic and ester functionalities of the molecule can be modified to enhance its interaction with biological targets in pests and weeds.[2]

Visualizations

As no specific signaling pathways or complex experimental workflows involving **Methyl 2-methylthiophene-3-carboxylate** have been detailed in the available literature, a diagram illustrating a generalized synthetic workflow is provided below.



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Caption: Generalized synthetic workflow for **Methyl 2-methylthiophene-3-carboxylate**.

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